molecular formula C20H22N4O5 B2512587 N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 874805-29-5

N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2512587
CAS No.: 874805-29-5
M. Wt: 398.419
InChI Key: JCAZUFWDXGATND-UHFFFAOYSA-N
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Description

N-{[3-(4-Methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazolidine core substituted with a 4-methoxybenzoyl group and a pyridinylmethyl side chain. Its structural complexity arises from the oxazolidine ring, which serves as a scaffold for diverse substituents influencing physicochemical and biological behavior .

Properties

IUPAC Name

N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-28-16-7-5-14(6-8-16)20(27)24-10-11-29-17(24)13-23-19(26)18(25)22-12-15-4-2-3-9-21-15/h2-9,17H,10-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAZUFWDXGATND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the oxazolidinone ring, followed by the introduction of the methoxybenzoyl group and the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The compound’s key differentiating feature is the 4-methoxybenzoyl moiety on the oxazolidine ring, compared to sulfonyl, nitrobenzenesulfonyl, or benzodioxole groups in analogs. Substituents significantly impact molecular weight, polarity, and binding interactions.

Table 1: Comparative Molecular Data

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Data
Target Compound C₂₃H₂₄N₄O₅ (inferred*) ~460.5 (calc.) 4-Methoxybenzoyl, pyridinylmethyl N/A (data not reported)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide C₂₀H₂₅N₃O₇S₂ 483.55 Thienylsulfonyl, dimethoxyphenyl Melting point: Not reported
N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide C₂₂H₂₆N₄O₉S 522.53 Nitrobenzenesulfonyl, dimethoxyphenyl Purity: Available upon inquiry
N'-{[3-(2H-1,3-Benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide C₁₇H₂₁N₃O₇ 379.4 Benzodioxole-carbonyl, methoxyethyl Smiles: Provided

*Inferred from structural similarity to (C₂₃H₂₉N₃O₈S, MW 507.6) with substitution differences.

Key Observations:
  • Nitrobenzenesulfonyl () introduces electron-withdrawing properties, which may increase reactivity but reduce metabolic stability compared to methoxy groups . ~460.5), suggesting divergent pharmacokinetic profiles .
  • Molecular Weight :

    • The target compound’s inferred molecular weight (~460.5) positions it between smaller benzodioxole derivatives () and bulkier nitrobenzenesulfonyl analogs ().

Biological Activity

N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article delves into its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound belongs to the oxazolidinone family, characterized by its unique structural features that contribute to its biological efficacy. The molecular formula is C18H22N4O3C_{18}H_{22}N_4O_3 with a molecular weight of approximately 342.39 g/mol. Its structure includes a methoxybenzoyl moiety and a pyridine ring, which are pivotal for its interaction with biological targets.

The mechanism of action for this compound is primarily linked to its ability to inhibit protein synthesis in bacteria and potentially in cancer cells. Oxazolidinones generally function by binding to the bacterial ribosome, thereby blocking the initiation of protein synthesis. This action can lead to bacteriostatic effects, making it effective against various bacterial strains.

In cancer research, compounds like this compound have shown promise in targeting microtubule dynamics and cell cycle regulation. They interfere with the polymerization of tubulin, which is crucial for mitotic spindle formation during cell division, thus inducing apoptosis in malignant cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidinone derivatives. For instance:

  • In vitro Studies : Various derivatives have demonstrated cytotoxicity against cancer cell lines by arresting cells in the G2/M phase of the cell cycle. This is achieved through their binding to the colchicine-binding site on tubulin, inhibiting its polymerization and promoting apoptosis .
  • In vivo Efficacy : In animal models, compounds similar to this compound have shown significant tumor reduction rates without notable neurotoxicity, indicating a favorable therapeutic index .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Studies indicate that oxazolidinones can effectively combat Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The ability to overcome resistance mechanisms makes these compounds particularly valuable in clinical settings .

Table: Summary of Biological Activities

Activity Type Target Effect Reference
AnticancerCancer cell linesInduces apoptosis
AntimicrobialGram-positive bacteriaInhibits growth
Protein synthesisBacterial ribosomeBlocks protein synthesis

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effects of an oxazolidinone derivative similar to this compound on prostate cancer xenografts. The results indicated a tumor growth inhibition percentage ranging from 25% to 50% depending on dosage and treatment duration .
  • Antimicrobial Resistance :
    • Research on various oxazolidinones demonstrated their effectiveness against resistant strains of bacteria. The compounds were shown to maintain activity even in the presence of efflux pumps that typically confer resistance to other antibiotic classes .

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